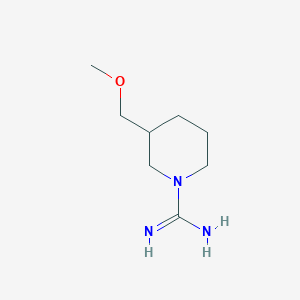

3-(Methoxymethyl)piperidine-1-carboximidamide

Description

3-(Methoxymethyl)piperidine-1-carboximidamide is a piperidine derivative featuring a methoxymethyl (-CH₂OCH₃) substituent at the 3-position and a carboximidamide (-C(=NH)NH₂) group at the 1-position.

Properties

Molecular Formula |

C8H17N3O |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

3-(methoxymethyl)piperidine-1-carboximidamide |

InChI |

InChI=1S/C8H17N3O/c1-12-6-7-3-2-4-11(5-7)8(9)10/h7H,2-6H2,1H3,(H3,9,10) |

InChI Key |

PCXBTTCUWUAWLD-UHFFFAOYSA-N |

Canonical SMILES |

COCC1CCCN(C1)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)piperidine-1-carboximidamide typically involves the reaction of piperidine derivatives with methoxymethylating agents and carboximidamide precursors. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like acids or bases to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)piperidine-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Methanol, ethanol, dichloromethane.

Catalysts: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

3-(Methoxymethyl)piperidine-1-carboximidamide is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)piperidine-1-carboximidamide involves its interaction with specific molecular targets. It can inhibit enzymes such as EGFR, BRAF, and CDK2, which are involved in cell proliferation and survival pathways. The compound binds to these enzymes, blocking their activity and leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Key Structural Analogs

(3R)-3-(Hydroxymethyl)piperidine-1-carboximidamide Substituent: Hydroxymethyl (-CH₂OH) at position 3. Molecular Formula: C₇H₁₅N₃O. Molecular Weight: 157.22 g/mol (calculated). Stereochemistry (R-configuration) may influence receptor binding .

(3R)-3-[(2H-1,3-Benzodioxol-4-yl)methyl]piperidine-1-carboximidamide

- Substituent : Benzodioxolylmethyl (-CH₂C₆H₃O₂) at position 3.

- Molecular Formula : C₁₄H₁₉N₃O₂.

- Molecular Weight : 261.32 g/mol.

- Key Features : The aromatic benzodioxole group may enhance lipophilicity and CNS penetration, making it a candidate for receptor antagonism (e.g., melanin-concentrating hormone receptor 1 (MCHR1)) .

3-(1-Methyl-1H-pyrazol-3-yl)piperidine-1-carboximidamide Substituent: 1-Methylpyrazole at position 3. Molecular Formula: C₁₀H₁₇N₅. Molecular Weight: 207.28 g/mol. Purity: ≥95%.

1-Methylpyrrolidine-3-carboximidamide Dihydrochloride

Comparative Analysis

Discussion of Key Differences

- Polarity and Solubility : The hydroxymethyl analog () is more polar than the methoxymethyl compound, which may affect its distribution in biological systems. Methoxymethyl groups generally offer better metabolic stability compared to hydroxyl groups due to reduced oxidation susceptibility.

- This contrasts with the pyrazole-containing analog (), where heteroaromaticity might favor interactions with enzymes or receptors requiring planar binding sites.

- Synthetic Accessibility : highlights that arylase-based synthetic routes can achieve higher yields (31.2%) compared to nitrosation pathways (17.5%), suggesting optimized methods for analogous compounds.

Biological Activity

3-(Methoxymethyl)piperidine-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxymethyl group and a carboximidamide functional group. This unique structure contributes to its biological activity by influencing its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various cellular pathways leading to therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in crucial metabolic pathways, thereby exerting its effects on cell proliferation and survival.

- Receptor Modulation : It has the potential to act on various receptors linked to inflammation and pain pathways, similar to other compounds in the piperidine class.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the piperidine structure can enhance activity against both Gram-positive and Gram-negative bacteria.

Antiviral Activity

Preliminary data suggest potential antiviral effects, particularly against RNA viruses. The mechanism may involve interference with viral replication processes.

Anticancer Activity

This compound has shown promise in cancer research, particularly in inhibiting cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 0.77 | EGFR inhibition |

| A549 (Lung) | 0.35 | CDK2 inhibition |

| HCT116 (Colon) | 0.54 | Apoptosis induction |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be enhanced by modifying the substituents on the piperidine ring. Research has indicated that introducing different functional groups can significantly alter potency and selectivity against specific biological targets.

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer efficacy of a series of piperidine derivatives, including this compound. The compound demonstrated significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Evaluation : In vitro studies were conducted to assess the antimicrobial properties against various pathogens. Results showed that the compound displayed notable activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.